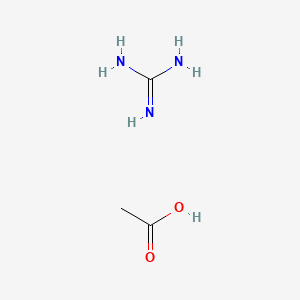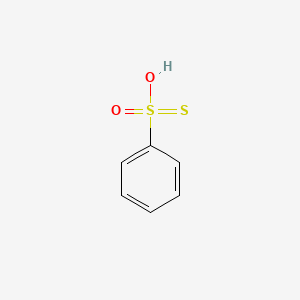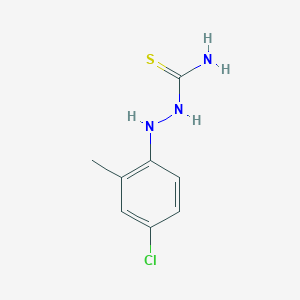![molecular formula C20H16FN3O7S B1224038 2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]-N-(2-fluorophenyl)acetamide is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Compounds similar to 2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide have shown significant antioxidant and anti-inflammatory activities. This includes efficacy in DPPH radical scavenging and possessing excellent anti-inflammatory activity in various studies (Koppireddi et al., 2013).
α-Glucosidase Inhibitory Activity
Derivatives of this compound type have displayed notable α-glucosidase inhibitory activity, which is crucial in the management of post-prandial hyperglycemia in diabetes (Koppireddi et al., 2014).
Antibacterial and Antifungal Properties
Some derivatives have been evaluated for their in-vitro antibacterial and antifungal activities, showing significant effectiveness against various bacterial and fungal strains (Kumar et al., 2012).
Anti-Inflammatory Activity
Compounds with structural similarities have also been synthesized and assessed for anti-inflammatory activity, showing considerable potential in this area (Sunder et al., 2013).
Hypoglycemic Activity
Several novel derivatives have demonstrated promising hypoglycemic activity, making them potentially useful in the treatment of diabetes (Nikalje et al., 2012).
Antimicrobial Activities
The antimicrobial activities of various derivatives have been explored, providing insights into their potential applications in combating infectious diseases (Patel et al., 2009).
Anticonvulsant Properties
Thiazole-bearing derivatives, similar in structure, have shown excellent anticonvulsant activity in various models, suggesting potential in treating seizure disorders (Mishchenko et al., 2020).
Antioxidant, Antimicrobial, and Toxic Properties
Novel derivatives have been evaluated for their antioxidant, antimicrobial, and toxic properties, expanding the understanding of their potential therapeutic applications (Al-Khazragie et al., 2022).
Hypoglycemic and Hypolipidemic Activity
Studies on novel thiazolidinedione ring-containing molecules related to this compound have revealed significant reductions in blood glucose and lipid levels, offering potential benefits in metabolic disorders (Mehendale-Munj et al., 2011).
properties
Product Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
|---|---|
Molecular Formula |
C20H16FN3O7S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H16FN3O7S/c1-2-31-15-8-11(7-14(18(15)26)24(29)30)9-16-19(27)23(20(28)32-16)10-17(25)22-13-6-4-3-5-12(13)21/h3-9,26H,2,10H2,1H3,(H,22,25)/b16-9- |
InChI Key |
KYPHIVXJAXXJJL-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1223956.png)
![[[2-[[4-(4-bromophenyl)-2-thiazolyl]amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1223958.png)



![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1223967.png)


![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B1223973.png)
![1-cyclopropyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1223974.png)
![1-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-cyclopentylcyclohexane-1-carboxamide](/img/structure/B1223975.png)
![N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)